molecular formula C15H17NO2 B5742407 N-[(2,5-dimethoxyphenyl)methyl]aniline

N-[(2,5-dimethoxyphenyl)methyl]aniline

Cat. No.: B5742407
M. Wt: 243.30 g/mol
InChI Key: OOYKASSHMCKBLP-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]aniline is a secondary amine compound of significant interest in synthetic and medicinal chemistry research. It serves as a versatile chemical building block for developing new molecules with potential pharmacological activity. Compounds featuring the N-benzylaniline scaffold and dimethoxyphenyl substituents are key intermediates in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have been explored as selective and potent inhibitors of dihydrofolate reductase (DHFR) for treating opportunistic infections . The synthetic route for such secondary amines typically involves the condensation of a primary aniline with a suitable aldehyde, followed by reduction of the resulting Schiff base . Researchers value this compound for constructing molecular libraries aimed at discovering new therapeutic agents. Furthermore, structurally related aniline derivatives are utilized in synthesizing nonlinear optical (NLO) materials for photonic applications and as precursors for azo dyes and dithiocarbamates, highlighting its utility across chemical and materials science research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-8-9-15(18-2)12(10-14)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYKASSHMCKBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]aniline typically involves the reaction of 2,5-dimethoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorinating agents are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2,5-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]aniline (JPIII)

JPIII, a close analog, replaces the 2,5-dimethoxyphenylmethyl group with a pyridin-4-ylmethyl substituent. This modification introduces a nitrogen-containing aromatic ring, altering electronic properties and binding affinity.

Property N-[(2,5-Dimethoxyphenyl)methyl]aniline JPIII
Molecular Formula C₁₅H₁₇NO₂ C₁₉H₁₈N₂O₂
Molecular Weight (g/mol) 243.30 318.36
Key Substituents 2,5-Dimethoxyphenylmethyl Pyridin-4-ylmethyl
Biological Activity Not reported Orai1 channel inhibitor
Therapeutic Application Unknown Cardiac hypertrophy prevention

Research Findings :
JPIII inhibits Orai1-dependent store-operated calcium entry (SOCE), preserving left ventricular systolic function in mice subjected to transverse aortic constriction (TAC). In contrast, this compound lacks documented Orai1 activity, suggesting that the pyridine ring in JPIII is critical for channel interaction .

NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe)

The NBOMe compounds, such as 25I-NBOMe, share a phenethylamine backbone with N-benzyl substitution. Unlike this compound, these derivatives include a 2-methoxybenzyl group and halogen or alkyl substitutions on the phenyl ring.

Property This compound 25I-NBOMe
Molecular Formula C₁₅H₁₇NO₂ C₁₈H₂₂INO₃
Molecular Weight (g/mol) 243.30 427.28
Key Substituents 2,5-Dimethoxyphenylmethyl 4-Iodo-2,5-dimethoxyphenethyl
Biological Activity Not reported Serotonin 2A receptor agonist
Regulatory Status Not controlled Schedule I controlled substance

Research Findings: NBOMe compounds are potent hallucinogens due to high affinity for 5-HT₂A receptors. The phenethylamine core and halogen substitutions (e.g., iodine in 25I-NBOMe) enhance receptor binding, whereas this compound’s benzyl-aniline structure lacks this pharmacophore, explaining its absence from controlled substance lists .

2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH)

25H-NBOH features a phenolic hydroxyl group and an ethylamine linker, distinguishing it from the methylene-bridged aniline in the target compound.

Property This compound 25H-NBOH
Molecular Formula C₁₅H₁₇NO₂ C₁₇H₂₁NO₃
Molecular Weight (g/mol) 243.30 299.35
Key Substituents 2,5-Dimethoxyphenylmethyl Phenolic hydroxyl, ethylamine
Biological Activity Not reported Serotonin receptor partial agonist
Metabolic Stability Likely higher Lower due to phenol group

Research Findings :
The hydroxyl group in 25H-NBOH facilitates hydrogen bonding with serotonin receptors, conferring partial agonist activity. In contrast, the absence of a polar group in this compound likely reduces central nervous system penetration and receptor affinity .

Chloro-Substituted Analogs (e.g., 3-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]aniline)

Chlorine substitution introduces steric and electronic effects. For example, 3-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]aniline has a chlorine atom at the 3-position of the aniline ring.

Property This compound 3-Chloro Analogue
Molecular Formula C₁₅H₁₇NO₂ C₁₆H₁₇ClNO₂
Molecular Weight (g/mol) 243.30 291.77
Key Substituents None (parent compound) 3-Chloro on aniline ring
LogP ~3.5 ~4.2
Bioactivity Unknown Potential increased toxicity

The chloro-substituted analog’s exact biological profile remains uncharacterized but may exhibit altered metabolic pathways compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(2,5-dimethoxyphenyl)methyl]aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2,5-dimethoxybenzyl chloride with aniline in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) typically yields 60–75% product. Temperature control (80–100°C) and stoichiometric ratios (1:1.2 aniline:benzyl chloride) are critical to minimize byproducts like N,N-dialkylated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • HPLC-MS : To confirm molecular weight (expected [M+H]⁺ at m/z 274.3) and detect impurities.
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm for methoxy-substituted phenyl) and the benzylic CH₂ group (δ 4.3–4.5 ppm) .
  • FT-IR : Look for N-H stretches (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) of the methoxy or aniline groups affect biological activity?

  • Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies:

  • Example : Replacing 2,5-dimethoxy with 2,4,5-trimethoxy (as in related compounds) increases lipid solubility, enhancing blood-brain barrier penetration .
  • Experimental Design : Synthesize derivatives (e.g., chloro, fluoro, or methyl substitutions), then assay binding affinity to targets like serotonin receptors using radioligand displacement assays .

Q. What computational tools can predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Validate with MD simulations (AMBER/GROMACS) to assess stability .
  • QSAR Models : Train models on datasets of similar aniline derivatives to predict toxicity or activity .

Q. How can conflicting data on the compound’s metabolic stability be resolved?

  • Methodological Answer : Conduct comparative studies:

  • In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolite formation (e.g., O-demethylation products).
  • Cross-species validation : Compare metabolic pathways in hepatocytes from different species to identify interspecies variability .

Data Contradiction Analysis

Q. Why do some studies report high receptor affinity for this compound, while others show negligible activity?

  • Methodological Answer : Potential factors include:

  • Purity discrepancies : Impurities (e.g., residual solvents) may interfere with assays. Re-test batches via HPLC and NMR.
  • Assay conditions : Variations in buffer pH, temperature, or cofactors (e.g., Mg²⁺ for GPCRs) can alter binding. Standardize protocols across labs .

Research Design Tables

Structural Analog Modification Biological Activity (IC₅₀) Reference
N-(2,5-dimethylphenyl)-anilineMethyl substitution450 nM (5-HT₂A)
N-(2,4,5-trimethoxybenzyl)-anilineAdditional methoxy group220 nM (5-HT₂A)
N-(2,5-dimethoxyphenyl)-3-fluoroanilineFluoro substitution320 nM (5-HT₂A)

Key Guidelines

  • Legal considerations : Note that structural analogs (e.g., NBOMe derivatives) may be regulated under controlled substance laws .

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